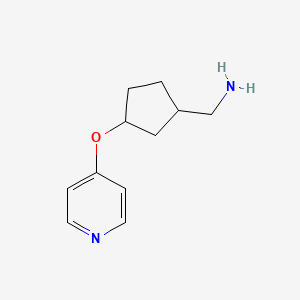
(3-Pyridin-4-yloxycyclopentyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Pyridin-4-yloxycyclopentyl)methanamine is an organic compound that features a pyridine ring attached to a cyclopentyl group via an ether linkage, with a methanamine group attached to the cyclopentyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyridin-4-yloxycyclopentyl)methanamine typically involves the following steps:
Formation of the Ether Linkage: The pyridine ring is reacted with a cyclopentyl halide in the presence of a base to form the ether linkage. Common bases used include potassium carbonate or sodium hydride.
Introduction of the Methanamine Group: The cyclopentyl ether intermediate is then reacted with a suitable amine source, such as methanamine, under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(3-Pyridin-4-yloxycyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring or the cyclopentyl group.
Reduction: Reduced forms of the compound, potentially altering the pyridine ring or the methanamine group.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, (3-Pyridin-4-yloxycyclopentyl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor binding studies or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as acting as an inhibitor or modulator of specific biological pathways.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism by which (3-Pyridin-4-yloxycyclopentyl)methanamine exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
(3-Pyridin-4-yloxycyclopentyl)amine: Similar structure but lacks the methanamine group.
(3-Pyridin-4-yloxycyclopentyl)methanol: Similar structure but has a hydroxyl group instead of a methanamine group.
Uniqueness
(3-Pyridin-4-yloxycyclopentyl)methanamine is unique due to the presence of both the pyridine ring and the methanamine group, which can confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
(3-pyridin-4-yloxycyclopentyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-8-9-1-2-11(7-9)14-10-3-5-13-6-4-10/h3-6,9,11H,1-2,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKSDPVGTLTNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2956507.png)
![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2956508.png)
![N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2956510.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2956515.png)
![3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2956516.png)
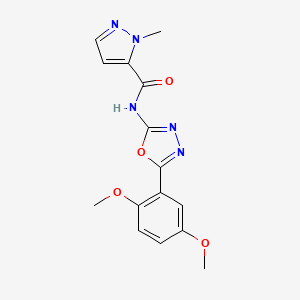
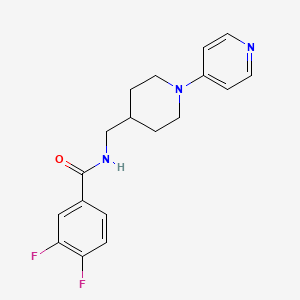
![1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2956521.png)
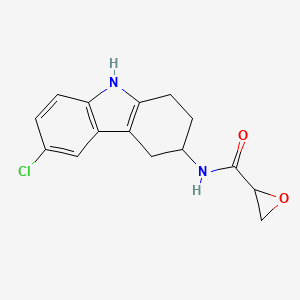
![1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2956523.png)
![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B2956525.png)
![N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2956526.png)
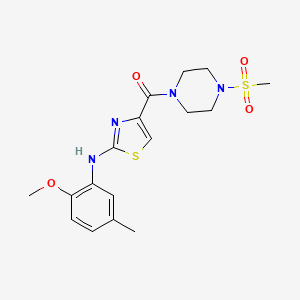
![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956528.png)
